molecular formula C13H18O3S B14532216 acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol CAS No. 62291-30-9

acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol

Cat. No.: B14532216
CAS No.: 62291-30-9
M. Wt: 254.35 g/mol
InChI Key: SXUYNWACLPZEJX-UHFFFAOYSA-N
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Description

Acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol is a compound that combines the properties of acetic acid with a thiochromen derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol typically involves the reaction of 6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol with acetic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research may explore its potential use in developing new drugs or treatments for various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiochromen derivatives and acetic acid derivatives that share structural similarities with acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol.

Uniqueness

The uniqueness of this compound lies in its combined properties of acetic acid and thiochromen, which may confer specific chemical reactivity and biological activity not found in other compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

62291-30-9

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

acetic acid;(6-methyl-3,4-dihydro-2H-thiochromen-2-yl)methanol

InChI

InChI=1S/C11H14OS.C2H4O2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11;1-2(3)4/h2,5-6,10,12H,3-4,7H2,1H3;1H3,(H,3,4)

InChI Key

SXUYNWACLPZEJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(CC2)CO.CC(=O)O

Origin of Product

United States

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